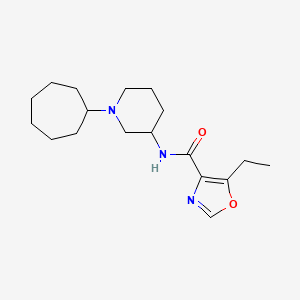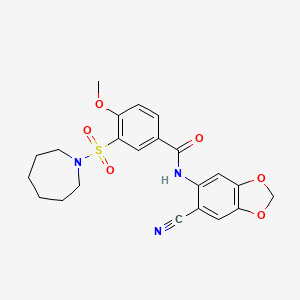![molecular formula C17H11F3N2O4 B6106982 5-(2-hydroxyphenyl)-N-[4-(trifluoromethoxy)phenyl]-3-isoxazolecarboxamide](/img/structure/B6106982.png)
5-(2-hydroxyphenyl)-N-[4-(trifluoromethoxy)phenyl]-3-isoxazolecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-hydroxyphenyl)-N-[4-(trifluoromethoxy)phenyl]-3-isoxazolecarboxamide, commonly known as THIP, is a chemical compound that belongs to the class of isoxazole derivatives. THIP has been extensively studied for its potential therapeutic applications in various neurological disorders due to its unique mechanism of action and physiological effects. In
作用機序
THIP acts as a positive allosteric modulator of GABA-A receptors that contain the δ subunit. The δ subunit is primarily expressed in extrasynaptic locations, where it enhances tonic inhibition of neuronal activity. THIP enhances the activity of δ-containing GABA-A receptors by increasing the affinity of GABA for the receptor, resulting in increased chloride ion influx and hyperpolarization of the neuron. This leads to reduced neuronal excitability and increased inhibition of neuronal activity.
Biochemical and Physiological Effects
THIP has been shown to have anxiolytic, anticonvulsant, and sedative effects in animal models. THIP has also been shown to increase slow-wave sleep and reduce wakefulness in rats. THIP has been shown to increase the amplitude and frequency of inhibitory postsynaptic currents in hippocampal neurons, indicating increased inhibitory neurotransmission.
実験室実験の利点と制限
THIP has several advantages for lab experiments, including its high selectivity for δ-containing GABA-A receptors, its ability to enhance tonic inhibition of neuronal activity, and its anxiolytic and anticonvulsant effects. However, THIP has several limitations, including its poor water solubility, which can make it difficult to administer in vivo, and its potential for sedative effects, which can confound behavioral assays.
将来の方向性
Future research on THIP should focus on its potential therapeutic applications in neurological disorders such as anxiety, epilepsy, and insomnia. Further studies are needed to determine the optimal dosing and administration of THIP in vivo, as well as its potential for tolerance and dependence. Future studies should also investigate the potential for THIP to enhance cognitive function and memory, as well as its potential for neuroprotection in neurodegenerative diseases. Finally, future studies should investigate the potential for THIP to interact with other drugs and neurotransmitter systems, as well as its potential for off-target effects.
合成法
The synthesis of THIP involves the reaction of 2-hydroxybenzaldehyde and 4-(trifluoromethoxy)aniline in the presence of acetic anhydride and sodium acetate. The resulting product is then subjected to a reaction with isoxazole-5-carboxylic acid in the presence of thionyl chloride and dimethylformamide to obtain THIP.
科学的研究の応用
THIP has been studied for its potential therapeutic applications in various neurological disorders such as anxiety, epilepsy, and insomnia. THIP is a selective agonist of GABA-A receptors that contain the δ subunit, which is primarily expressed in the thalamus and cerebellum. THIP has been shown to enhance the activity of δ-containing GABA-A receptors, resulting in increased inhibition of neuronal activity and reduced anxiety-like behavior in animal models.
特性
IUPAC Name |
5-(2-hydroxyphenyl)-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N2O4/c18-17(19,20)25-11-7-5-10(6-8-11)21-16(24)13-9-15(26-22-13)12-3-1-2-4-14(12)23/h1-9,23H,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIYQIXBJDSICCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NO2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[1-(1-azabicyclo[2.2.2]oct-3-yl)-2-piperidinyl]methanol](/img/structure/B6106913.png)
![3-(4-chlorophenyl)-3-phenyl-N-[2-(2-pyrazinyl)ethyl]propanamide](/img/structure/B6106918.png)
![{1'-[(2E)-2-methyl-2-buten-1-yl]-1,3'-bipiperidin-4-yl}methanol](/img/structure/B6106926.png)
![2,2'-(6-nitro-1,4-dihydroquinoxaline-2,3-diylidene)bis[1-(4-methylphenyl)ethanone]](/img/structure/B6106928.png)
![methyl 1-sec-butyl-6-chloro-7-cyclopropyl-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B6106948.png)
![2-{[1-(4-fluorophenyl)-4-hydroxy-5-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6106960.png)
![{3-(2-methylbenzyl)-1-[(5-methyl-2-thienyl)carbonyl]-3-piperidinyl}methanol](/img/structure/B6106969.png)
![N-(2-methoxy-4-{[(2-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B6106975.png)
![N-{1-[1-(3-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide](/img/structure/B6106983.png)
![N-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B6106991.png)
![3-[(benzylamino)methylene]-5-(4-hydroxybenzylidene)-2,4-pyrrolidinedione](/img/structure/B6106994.png)